tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyridinyl-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridinyl-triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
- tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: What sets tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate apart from similar compounds is its specific combination of the pyridinyl and triazole rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)22-10-6-13(7-11-22)15-19-14(20-21-15)12-4-8-18-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFOFDRYUAWAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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